![molecular formula C36H34F6IrN6P B14787013 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-phenylpyridine and a ligand containing 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine The hexafluorophosphate anion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with 2-phenylpyridine and the ligand 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The hexafluorophosphate anion is introduced through the use of hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using iridium salts, 2-phenylpyridine, and the ligand under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(4+) species, while reduction may produce iridium(2+) complexes. Substitution reactions can result in the formation of new iridium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of this compound involves the coordination of the iridium center with target molecules. The iridium center can facilitate electron transfer processes, activate small molecules, and promote bond formation or cleavage. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: A ligand commonly used in coordination chemistry with transition metals.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
Iridium(3+) Complexes: A class of compounds with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate lies in its specific combination of ligands and the iridium center. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C36H34F6IrN6P |
|---|---|
Molekulargewicht |
887.9 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
InChI |
InChI=1S/C14H18N4.2C11H8N.F6P.Ir/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h5-10H,1-4H3;2*1-6,8-9H;;/q;3*-1;+3 |
InChI-Schlüssel |
ZAIJLOLQIZPHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
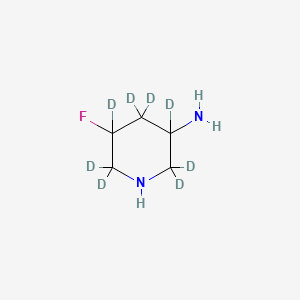
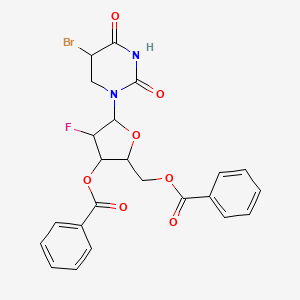
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
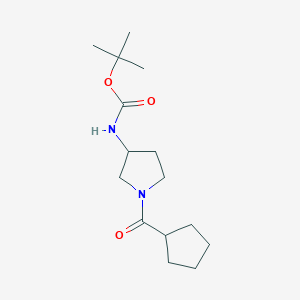

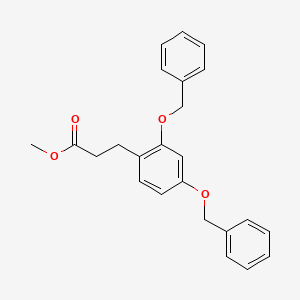
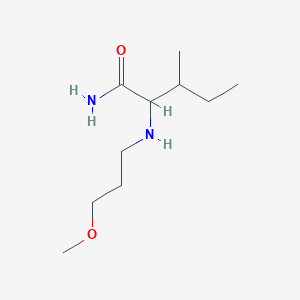
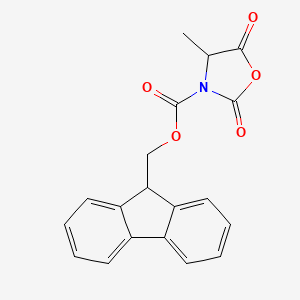
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
